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Berberonic acid

Cat. No.: B12685338
CAS No.: 490-28-8
M. Wt: 211.13 g/mol
InChI Key: IFLXVSWHQQZRQI-UHFFFAOYSA-N
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Description

Historical Context of Berberonic Acid Discovery and Early Investigations

The history of this compound is intrinsically linked to the study of natural alkaloids. The compound's name is derived from berberine (B55584), a naturally occurring isoquinoline (B145761) alkaloid. wikipedia.org Early investigations into the chemical structure of berberine led to the discovery of this compound. The Austrian chemist Hugo Weidel is credited with determining the formula of this compound in 1879, a finding that marked a significant milestone in the field of alkaloid chemistry at the time. researchgate.net

Initial studies established that this compound could be produced through the vigorous oxidation of berberine using nitric acid. wikipedia.orghenriettes-herb.comwikimedia.orgzenodo.org This degradation reaction was a crucial step in elucidating the structure of the more complex berberine molecule, as the formation of a pyridine-based derivative provided vital clues about a portion of the alkaloid's core structure. Similarly, it was later observed that this compound results from the oxidation of berberidic acid. archive.org These early degradative studies showcased the utility of this compound as a key chemical marker for identifying specific structural motifs within complex natural products.

Academic Significance of this compound in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structures, form the backbone of numerous biologically and industrially important molecules, including a majority of pharmaceuticals. onlineorganicchemistrytutor.comnumberanalytics.com this compound, as a pyridinetricarboxylic acid, is a prominent member of this class. wikipedia.org

The primary academic significance of this compound lies in its role as a versatile building block, or "linker," in the field of coordination chemistry and supramolecular assembly. Its molecular architecture is distinguished by the presence of multiple functional groups capable of coordinating to metal ions: three carboxylic acid groups and the nitrogen atom of the pyridine (B92270) ring. This multidentate character allows it to bind to one or more metal centers simultaneously, facilitating the construction of intricate, multidimensional structures known as coordination polymers or metal-organic frameworks (MOFs). wikipedia.orgmdpi.comnih.gov The rigidity of the pyridine ring combined with the conformational flexibility of the carboxylate groups enables the formation of diverse and stable network topologies. The specific arrangement of these coordinating sites on the pyridine ring governs the geometry and properties of the resulting materials.

Current Research Landscape and Unaddressed Challenges

The current research involving this compound continues to build upon its foundational role as a structural component and chemical marker. In natural product chemistry, it remains a key degradation product used to confirm the presence of certain heterocyclic cores in newly isolated compounds. For instance, the formation of this compound upon oxidation of molecules like monascaminone and (+)-5-chlororotioramine has been used to help establish their respective structures. rsc.orgcolumbia.edu

The principal focus of modern research, however, is on its application as a ligand in materials science. Scientists are exploring the synthesis of novel coordination polymers and MOFs using this compound and its isomers. mdpi.comnih.gov These materials are investigated for a range of potential applications, including gas storage, separation, and catalysis, owing to their porous and highly ordered structures. wikipedia.orgmdpi.com

Despite its potential, research involving this compound faces several challenges. A significant hurdle, common to many highly polar polycarboxylic acids, can be the difficulty in its purification and isolation, which may require specialized recrystallization techniques. In the synthesis of coordination polymers, controlling the specific coordination mode of the ligand to achieve a desired network topology can be complex due to the multiple available binding sites. Furthermore, the degradation of the ligand under certain reaction conditions can sometimes lead to the formation of unintended products, such as oxalates, which can complicate the synthesis of the target material. Overcoming these synthetic and purification challenges remains a key objective for researchers aiming to fully exploit the potential of this compound in advanced materials.

Data Tables

Table 1: Elemental Analysis of this compound Monohydrate

This table presents the results of an elemental analysis for the monohydrated form of this compound, as reported in the literature. rsc.org

ElementFound (%)Calculated (%)
Carbon (C)41.941.9
Hydrogen (H)3.13.1
Nitrogen (N)6.36.17

Data sourced from a 1967 study on the biosynthesis of fungal metabolites. rsc.org

Table 2: General Properties of this compound

This table provides an overview of the fundamental chemical properties of this compound.

PropertyValue
IUPAC NamePyridine-2,4,5-tricarboxylic acid
Chemical FormulaC₈H₅NO₆
Molar Mass211.13 g/mol
AppearanceColorless crystals
ClassificationHeterocyclic Aromatic Compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO6 B12685338 Berberonic acid CAS No. 490-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

490-28-8

Molecular Formula

C8H5NO6

Molecular Weight

211.13 g/mol

IUPAC Name

pyridine-2,4,5-tricarboxylic acid

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-5(8(14)15)9-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

IFLXVSWHQQZRQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Berberonic Acid and Its Derivatives

Chemo-selective Oxidation Strategies for Pyridine (B92270) Tricarboxylic Acid Synthesis

Oxidation is a fundamental strategy for the synthesis of pyridine carboxylic acids, either through the degradation of complex precursors or the direct functionalization of substituted pyridine rings.

The name "berberonic acid" is derived from the natural alkaloid berberine (B55584). wikipedia.org Historically, the most direct synthesis of this compound involves the potent oxidation of berberine with nitric acid. wikipedia.org This process cleaves the complex polycyclic structure of the alkaloid, degrading the isoquinoline (B145761) portion and leaving the substituted pyridine ring intact as pyridine-2,4,5-tricarboxylic acid.

This degradative approach is not unique to berberine. Other alkaloids and complex natural products can also yield pyridine carboxylic acids upon oxidation. For instance, the oxidative degradation of monascaminone with potassium permanganate (B83412) also produces this compound. wikipedia.org Similarly, the structural elucidation of the alkaloid coniine involved its oxidation to pyridine-2-carboxylic acid (α-picolinic acid), demonstrating that the coniine structure contained a 2-substituted piperidine (B6355638) ring. sathyabama.ac.in The oxidation of quinoline (B57606) with potassium permanganate yields quinolinic acid (pyridine-2,3-dicarboxylic acid), a reaction that helped establish the structure of this class of compounds. sciencemadness.org

Bacterial degradation also offers pathways to break down alkaloids. For example, the bacterium Rhodococcus sp. strain BD7100 has been shown to degrade berberine by cleaving its isoquinoline ring system to yield benzeneacetic acid analogs. nih.gov While this specific pathway does not yield this compound, it illustrates the principle of microbial cleavage of protoberberine skeletons. nih.gov

Precursor Alkaloid/Natural ProductOxidizing Agent/MethodResulting Pyridine Carboxylic AcidReference
BerberineNitric AcidThis compound (Pyridine-2,4,5-tricarboxylic acid) wikipedia.org
MonascaminonePotassium PermanganateThis compound (Pyridine-2,4,5-tricarboxylic acid) wikipedia.org
Conine (via Conyrine)Potassium PermanganatePyridine-2-carboxylic acid sathyabama.ac.in
QuinolinePotassium PermanganateQuinolinic acid (Pyridine-2,3-dicarboxylic acid) sciencemadness.org
IsoquinolinePotassium PermanganateCinchomeronic acid (Pyridine-3,4-dicarboxylic acid) sciencemadness.org

A more common and versatile approach to pyridine carboxylic acids is the controlled oxidation of pyridines bearing alkyl substituents. The synthesis of pyridine-2,4,6-tricarboxylic acid, for example, can be achieved by oxidizing 2,4,6-trimethylpyridine (B116444) (collidine) with potassium permanganate (KMnO₄). uzh.ch This method is widely applied for various isomers.

The industrial production of pyridine carboxylic acids often relies on the oxidation of the corresponding alkylpyridines. google.com For instance, pyridine-2,6-dicarboxylic acid (dipicolinic acid) is frequently synthesized by the oxidation of 2,6-lutidine (2,6-dimethylpyridine). guidechem.comzhishangchem.com The first artificial synthesis of this compound, reported in 1935, used potassium permanganate as the oxidant. zhishangchem.com Modern industrial processes may employ vanadia-based catalysts in the presence of oxygen and water to achieve high yields and purity. google.com

The choice of oxidant and reaction conditions is crucial for achieving chemo-selectivity, especially when the pyridine ring contains other functional groups. nih.govrsc.org Phase-transfer catalysts, such as 18-crown-6, can be used in conjunction with oxidants like potassium tert-butoxide and oxygen to improve the efficiency of reactions like the conversion of 2,6-lutidine to pyridine-2,6-dicarboxylic acid. lookchem.com

Total Synthesis Approaches to this compound Frameworks

Total synthesis involves constructing the target molecule from simple, often acyclic, precursors. For the this compound framework, this means building the substituted pyridine ring itself rather than modifying a pre-existing one. Modern organic synthesis offers several powerful methods for constructing highly substituted pyridines. organic-chemistry.org

One such strategy is the Liebeskind pyridine synthesis, which involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by a 6π-electrocyclization and subsequent aromatization. nih.govnih.gov This modular approach allows for the assembly of complex pyridines from readily available starting materials. nih.gov

Other total synthesis strategies include:

Hantzsch Pyridine Synthesis : A classical method involving the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.org

Domino Reactions : One-pot procedures that combine multiple transformations, such as a cyclization-oxidative aromatization sequence, can be used to build the pyridine core efficiently. organic-chemistry.org

[3+3] Annulation : The reaction of saturated ketones with electron-deficient enamines can proceed through a cascade of Michael addition, aldol-type condensation, and oxidative aromatization to yield 3-acylpyridines and related esters. organic-chemistry.org

These methods provide versatile routes to the pyridine core, and by selecting appropriately functionalized precursors, they could be adapted for the total synthesis of the pyridine-2,4,5-tricarboxylic acid framework of this compound.

Biocatalytic and Biosynthetic Route Investigations towards Pyridine Carboxylic Acids

Harnessing biological systems offers a sustainable alternative to traditional chemical synthesis, allowing for the production of complex molecules from renewable feedstocks under mild conditions.

Metabolic engineering has enabled the production of various aromatic compounds, including pyridine carboxylic acids, in microbial cell factories. researchgate.net Scientists have successfully engineered strains of Escherichia coli and Corynebacterium glutamicum to synthesize different isomers of pyridine dicarboxylic acid (PDCA). wur.nlpnas.org

These biosynthetic routes often begin with central metabolites like glucose and proceed through key intermediates such as L-aspartate or protocatechuic acid (PCA), a compound derivable from lignin. wur.nlpnas.org For example, a complete portfolio of PDCA isomers has been produced in engineered C. glutamicum. pnas.org This was achieved by constructing and optimizing biosynthetic pathways, leading to significant titers of 2,3-PDCA, 2,4-PDCA, 2,5-PDCA, and 2,6-PDCA in fed-batch fermentations. pnas.org

Another sustainable approach involves using lignin, a major component of plant biomass, as a feedstock. Engineered strains of Rhodococcus jostii RHA1 have been developed to convert lignin-derived aromatic compounds into 2,4-PDCA and 2,5-PDCA. ukri.orgukri.org This is achieved by rerouting the native aromatic degradation pathways of the microorganism. pnas.org

MicroorganismEngineered Pathway/PrecursorProductReference
Corynebacterium glutamicumL-aspartate pathway2,3-PDCA, 2,4-PDCA, 2,5-PDCA, 2,6-PDCA pnas.org
Rhodococcus jostii RHA1Lignin derivatives (via PCA pathway)2,4-PDCA, 2,5-PDCA ukri.orgukri.org
Pseudomonas putida F1Aromatic acid degradationMetabolizes various aromatic acids asm.org
E. coliEngineered L-aspartate pathway2,3-PDCA pnas.org

At the heart of these microbial factories are specific enzymes that catalyze the key chemical transformations. The biocatalytic production of pyridine carboxylic acids involves several classes of enzymes, including hydroxylases, dioxygenases, dehydrogenases, and carboxylases. lmaleidykla.lt

Dioxygenases : These enzymes are crucial for the cleavage of aromatic rings, a key step in the degradation of compounds like protocatechuic acid (PCA). By engineering the degradation pathway, for instance by introducing specific dioxygenases, the ring-opened product can be induced to re-cyclize in the presence of ammonia to form a pyridine ring. pnas.org

Hydroxylases : Microbial hydroxylation of pyridine rings is a powerful tool for introducing functional groups in a highly regioselective manner, which is often difficult to achieve with non-enzymatic chemistry. lmaleidykla.lt For example, Alcaligenes faecalis can regiospecifically hydroxylate pyridine-2-carboxylic acid to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid. rsc.org

Dehydrogenases : These enzymes are involved in the degradation pathways of various pyridine dicarboxylic acids. For example, a dehydrogenase activity was detected in cell-free extracts of Xanthobacter sp. during the degradation of pyridine-3,5-dicarboxylic acid. lmaleidykla.lt

Carboxylic Acid Reductases (CARs) : These enzymes show broad substrate specificity for aromatic carboxylic acids and can be used to convert them into other functional groups like aldehydes, providing further synthetic versatility. nih.gov

While a direct enzymatic pathway to this compound has not been fully elucidated, the principles and enzyme classes currently being studied for PDC synthesis provide a clear roadmap. Future research could focus on identifying or engineering enzymes capable of performing sequential carboxylation or oxidation steps on a pyridine precursor to achieve the desired pyridine-2,4,5-tricarboxylic acid structure.

Derivatization Strategies in this compound Research

The derivatization of this compound is a key strategy to unlock its full potential in various scientific domains. By modifying its carboxylic acid groups or the pyridine ring itself, researchers can fine-tune its electronic, steric, and chemical properties. These modifications are essential for developing new materials and analytical methods.

Advanced Chemical Derivatization for Enhanced Spectroscopic Analysis

Chemical derivatization is a powerful tool to improve the detection and characterization of molecules using spectroscopic techniques. chemrxiv.org In the context of this compound, derivatization can enhance its response in methods such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Fluorescence Spectroscopy:

This compound itself is not strongly fluorescent. However, its ability to form stable complexes with various metal ions has been exploited to create highly fluorescent materials. researchgate.net The formation of a chelate with a metal ion can significantly alter the electronic structure of the ligand, leading to enhanced fluorescence emission. psu.edu This property is particularly useful for the development of fluorescent sensors.

For instance, the complex of this compound with Europium(III) (Eu³⁺) exhibits strong fluorescence, a characteristic that is harnessed for the sensitive detection of the metal ion. The fluorescence intensity of such complexes can be influenced by factors like pH and the presence of other quenching species. libretexts.org The interaction between metal complexes and biological macromolecules like bovine serum albumin (BSA) and human serum albumin (HSA) can also be monitored through changes in fluorescence, providing insights into their binding properties. mdpi.com

Table 1: Spectroscopic Data of a this compound-Metal Complex

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Application
Europium(III) Pyridine-2,4,6-tricarboxylate311.0616.3Fluorescence-based detection of Europium

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For NMR analysis, derivatization can be employed to introduce specific nuclei that are more sensitive or provide better spectral resolution. While direct derivatization of this compound for NMR is not extensively documented in readily available literature, general techniques can be applied. For example, derivatization with phosphorus-containing reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP) is a well-established method for the quantitative ³¹P NMR analysis of hydroxyl and carboxyl groups in complex organic molecules. unive.itresearchgate.net This approach could be adapted to quantify the carboxylic acid groups in this compound and its derivatives, providing valuable structural information.

Mass Spectrometry (MS):

In mass spectrometry, derivatization is often used to increase the volatility and ionization efficiency of an analyte, or to produce characteristic fragmentation patterns that aid in structural elucidation. jfda-online.com For carboxylic acids like this compound, esterification to form methyl or other alkyl esters is a common derivatization strategy prior to gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely used technique to convert acidic protons into less polar trimethylsilyl (B98337) (TMS) groups, making the molecule more amenable to GC-MS analysis. researchgate.net These derivatization methods can significantly improve the analytical performance for the detection and quantification of this compound in various matrices. researchgate.net

Functionalization for Targeted Reactivity Modulation

Functionalization of this compound is a key strategy to control its reactivity and direct the synthesis towards desired products. This can involve modification of the carboxylic acid groups or substitution on the pyridine ring.

Modification of Carboxylic Acid Groups:

The three carboxylic acid groups of this compound can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. mnstate.edulibretexts.org This functionalization alters the electronic and steric properties of the molecule, thereby modulating its reactivity. For example, converting the carboxylic acids to esters can protect them from reacting while other transformations are carried out on the molecule. The synthesis of amides from this compound opens up possibilities for creating new polymers or biologically active molecules. nih.govresearchgate.net

The reactivity of the carboxylic acid derivatives is influenced by the nature of the leaving group. Acid chlorides are highly reactive and can be readily converted into esters and amides. mnstate.edu The choice of the ester or amide to be synthesized can be tailored for specific applications, such as in the development of metal-organic frameworks (MOFs) with desired properties for gas storage or catalysis. rsc.org

Table 2: Functional Derivatives of this compound and Their Synthetic Utility

DerivativeFunctional GroupSynthetic Utility
This compound trimethyl ester-COOCH₃Precursor for more complex molecules, protecting group
Berberonamide-CONH₂Building block for polymers and bioactive compounds
Berberonyl chloride-COClHighly reactive intermediate for ester and amide synthesis

Functionalization of the Pyridine Ring:

The reactivity of the pyridine ring itself can be modulated by the introduction of substituents. While the electron-withdrawing nature of the three carboxylic acid groups deactivates the pyridine ring towards electrophilic substitution, it can facilitate nucleophilic substitution reactions. Strategic functionalization of the pyridine ring can be challenging but offers a pathway to novel derivatives with unique properties. chemrxiv.org For instance, methods for the selective functionalization of pyridines at the C4 position have been developed, which could potentially be adapted for this compound derivatives, allowing for the introduction of a wide range of functional groups. nih.gov This would enable fine-tuning of the electronic properties and coordination behavior of the molecule, which is crucial for applications in materials science and catalysis.

Elucidation of Reactivity Mechanisms and Reaction Pathways of Berberonic Acid

Mechanistic Studies of Substitution and Addition Reactions

The reactivity of the pyridine (B92270) ring in berberonic acid toward substitution and addition reactions is significantly influenced by the presence of three carboxyl groups. These groups are strongly deactivating, making the pyridine nucleus less susceptible to electrophilic substitution than pyridine itself. Conversely, they enhance the ring's susceptibility to nucleophilic attack. Mechanistic studies on closely related pyridine tricarboxylic acids illustrate the diverse reactivity pathways available.

While specific mechanistic studies on substitution and addition reactions for this compound are not extensively detailed in the available literature, the behavior of its isomers provides insight. For instance, under certain conditions, transformations that involve the substitution of a carboxyl group can occur. Under hydrothermal conditions, pyridine-2,4,6-tricarboxylic acid reacts with cadmium(II) salts to form a complex where the carboxylate group at the 4-position is substituted by a hydroxyl group. rsc.org This suggests that under specific energetic conditions and in the presence of certain metal ions, the C-COOH bond can be cleaved and substituted.

Ligand Binding and Chelation Chemistry of Pyridine Tricarboxylic Acids

Pyridine tricarboxylic acids, including this compound, are effective polydentate ligands capable of forming stable coordination complexes with a variety of metal ions. evitachem.com The chelation process involves the coordination of a metal ion through the pyridine nitrogen atom and the oxygen atoms of the carboxylate groups, forming stable ring structures. libretexts.orgebsco.com The ability of these molecules to act as chelating agents allows for the synthesis of coordination polymers and metal-organic frameworks (MOFs). evitachem.comacs.org

The ligand binding behavior is highly dependent on the reaction conditions, such as temperature, pH, and the presence of other coordinating species. Research on the isomeric pyridine-2,4,6-tricarboxylic acid (ptcH₃) demonstrates its versatile chelation chemistry with various metal salts. rsc.org For example, its reaction with Zn(II) salts at room temperature yields different products depending on the presence of pyridine in the reaction mixture. acs.orgnih.gov In the absence of pyridine, the ligand remains intact, forming coordination polymers and metallomacrocycles with zinc. nih.govfigshare.com However, in the presence of pyridine, the ligand can undergo fragmentation. acs.orgnih.gov

The table below summarizes the products formed from the reaction of the related compound, pyridine-2,4,6-tricarboxylic acid, with different metal ions, illustrating the typical chelation behavior of this class of ligands.

Metal IonOther ReagentsConditionsResulting Product/ComplexReference
Cd(II)PyridineRoom TemperatureLigand breaks to form an open framework with oxalate (B1200264) {[Cd(Ox)(H₂O)₂]H₂O}n rsc.org
Cd(II)NoneHydrothermalReduction of 4-carboxylate to hydroxyl group, forming {Cd₂(cda)₂(H₂O)₄₃}₂ rsc.org
Zn(II)PyridineRoom TemperatureLigand breaks to form zigzag coordination polymers {Zn(Ox)(py)₂}n acs.orgnih.gov
Zn(II)NoneRoom TemperatureIntact ligand forms a mixture of {Zn₁.₅(ptc)(H₂O)₆}n and {Zn(ptcH)(H₂O)₄.₃₃}₃ acs.orgnih.gov
Mn(II)NoneHydrothermalCoordination polymer {Mn₁.₅(ptc)·2H₂O}n rsc.org
Ni(II)PiperazineHydrothermalCoordination polymer {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n rsc.org
Mg(II)NoneHydrothermalCoordination polymer {Mg₃(ptc)₂·8H₂O}n rsc.org
Dy(III)NoneHydrothermalCoordination polymer {[Dy(ptc)·3H₂O]·H₂O}n rsc.org

Table data is for the isomer Pyridine-2,4,6-tricarboxylic acid (ptcH₃) and its deprotonated forms (ptc). Ox = oxalate, py = pyridine, cdaH₂ = 4-hydroxypyridine-2,6-dicarboxylic acid, pip = piperazine.

Acid-Base Equilibria and Protonation State Influence on Reactivity

The protonation state has a dramatic effect on reactivity:

Nucleophilicity/Electrophilicity : When deprotonated, the resulting carboxylate anions increase the molecule's electron density, making it a better nucleophile and a more effective ligand for cationic metal centers. masterorganicchemistry.com Conversely, the fully protonated form is more electron-poor and electrophilic.

Chelation : The formation of stable metal chelates typically requires the deprotonation of the carboxylic acid groups to form negatively charged carboxylates that can coordinate with positively charged metal ions. evitachem.com Therefore, chelation efficiency is highly pH-dependent.

Structural Changes : Changes in pH can induce conformational adjustments in molecules due to the repulsion between charged groups, potentially altering how the ligand presents its binding sites to a metal ion. nih.gov

The different species of this compound in aqueous equilibrium can be represented as follows, where H₃L represents the fully protonated form:

H₄L⁺ ⇌ H₃L + H⁺ ⇌ H₂L⁻ + H⁺ ⇌ HL²⁻ + H⁺ ⇌ L³⁻ + H⁺

Each equilibrium is governed by a specific pKa value. The distribution of these species as a function of pH determines the molecule's chemical properties and reaction pathways in aqueous environments.

Redox Chemistry and Oxidative/Reductive Transformations Involving this compound

The redox chemistry of this compound encompasses both the oxidation of precursor molecules to form the acid and the reduction or oxidation of the acid itself. The carbon atoms in the carboxylic acid groups are in a high oxidation state, making them susceptible to reduction and decarboxylation. libretexts.org

Formation via Oxidation: this compound can be synthesized through the oxidative degradation of more complex natural products. wikipedia.org

Oxidation of the alkaloid berberine (B55584) with nitric acid yields this compound. wikipedia.org

Oxidative degradation of monascaminone with potassium permanganate (B83412) also produces this compound. wikipedia.org

Reductive Transformations: The carboxylic acid groups of this compound can be reduced.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. libretexts.org This reaction proceeds through the addition of a hydride to the carbonyl carbon. libretexts.org

Under specific hydrothermal conditions, a selective reduction of a single carboxyl group to a hydroxyl group has been observed in the isomer pyridine-2,4,6-tricarboxylic acid in the presence of Cd(II) salts. rsc.org This demonstrates that metal coordination can influence the redox reactivity of the carboxyl groups.

Oxidative Transformations: While the pyridine ring is relatively electron-poor, the molecule can undergo oxidative degradation under certain conditions.

Further oxidation of this compound can lead to the loss of carboxyl groups as carbon dioxide (decarboxylation). libretexts.org

In the presence of Zn(II) or Cd(II) salts and pyridine at room temperature, the isomer pyridine-2,4,6-tricarboxylic acid has been observed to degrade, breaking apart to form oxalate complexes. rsc.orgacs.org This indicates that the pyridine ring itself can be cleaved under certain catalytic conditions.

The redox behavior highlights the compound's role as both a synthetic target from oxidative processes and a substrate for reductive transformations or further oxidative degradation.

Advanced Spectroscopic and Chromatographic Techniques for Berberonic Acid Analysis

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of berberonic acid, offering high accuracy in mass measurement, which is fundamental for determining the elemental composition of the molecule and its fragments. measurlabs.combioanalysis-zone.comresearchgate.net This technique can measure the mass-to-charge ratio (m/z) to several decimal places, providing a level of precision that is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

For structural elucidation, HRMS, often coupled with fragmentation techniques (MS/MS), provides invaluable information. lcms.cz By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which acts as a fingerprint for the molecule. lcms.cz The high mass accuracy of the fragment ions allows for the confident assignment of their elemental compositions, aiding in the piecing together of the molecular structure. waters.com This is particularly useful in identifying unknown metabolites or degradation products of this compound in various samples. researchgate.net

In the realm of quantification, HRMS has seen significant advancements, making it a competitive alternative to traditional triple quadrupole mass spectrometry. lcms.cz Techniques like Time-of-Flight (ToF) in Multiple Reaction Monitoring (MRM) mode with target enhancement can achieve high sensitivity, enabling the detection and quantification of this compound at very low concentrations. lcms.cz The ability to perform both qualitative screening and quantitative analysis in a single run (Quan/Qual workflows) makes HRMS a highly efficient technique in metabolomics and pharmaceutical analysis. researchgate.netlcms.cz

Key HRMS Parameters for this compound Analysis:

ParameterDescriptionRelevance to this compound Analysis
Mass Accuracy The closeness of the measured mass to the true mass.Allows for the unambiguous determination of the elemental formula of this compound and its fragments. measurlabs.combioanalysis-zone.com
Resolution The ability to distinguish between two peaks of slightly different m/z ratios.Crucial for separating this compound from other co-eluting compounds with similar masses.
Fragmentation Pattern The unique set of fragment ions produced from the parent molecule.Provides structural information for identification and confirmation. lcms.cz
Sensitivity The lowest amount of a substance that can be detected.Important for quantifying trace amounts of this compound in biological or environmental samples. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the detailed structural and conformational analysis of this compound. wikipedia.orgcas.cz It provides comprehensive information about the carbon-hydrogen framework of the molecule, the connectivity between atoms, and the spatial arrangement of the nuclei. wikipedia.orgbruker.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. The chemical shifts of the protons and carbons in the pyridine (B92270) ring and the carboxylic acid groups provide direct information about their chemical environment. mdpi.com For instance, the deshielded nature of the protons attached to the aromatic ring and the characteristic chemical shifts of the carboxylic carbons are key identifiers.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. mdpi.com Techniques like COSY (Correlation Spectroscopy) establish proton-proton correlations, revealing which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. mdpi.com These correlations are vital for unambiguously assigning all the proton and carbon signals and confirming the substitution pattern of the tricarboxylic acids on the pyridine ring.

Furthermore, NMR can provide insights into the conformational dynamics of this compound in solution. bruker.comnih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which can help in determining the preferred conformation of the molecule. mdpi.com The study of dynamic processes, such as the rotation of the carboxylic acid groups, can also be investigated using variable temperature NMR studies. bruker.com

Typical NMR Data for Aromatic Compounds like this compound:

NMR ExperimentInformation ObtainedApplication to this compound
¹H NMR Chemical environment and connectivity of protons.Identifies the aromatic protons on the pyridine ring and their coupling patterns. mdpi.com
¹³C NMR Number and type of carbon atoms.Reveals the carbon skeleton, including the carbons of the pyridine ring and the carboxylic acid groups. mdpi.com
COSY ¹H-¹H correlations through bonds.Establishes the connectivity between adjacent protons on the pyridine ring. mdpi.com
HSQC ¹H-¹³C one-bond correlations.Assigns protons to their directly attached carbons. mdpi.com
HMBC ¹H-¹³C long-range correlations (2-3 bonds).Confirms the substitution pattern of the carboxylic acid groups on the pyridine ring. mdpi.com
NOESY ¹H-¹H through-space correlations.Provides information on the spatial proximity of protons, aiding in conformational analysis. mdpi.com

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, resolving it from its isomers, and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. openaccessjournals.comglobalresearchonline.net Method development in HPLC is a critical process that involves optimizing various parameters to achieve the desired separation. openaccessjournals.comscribd.com

The choice of the stationary phase (column) is a primary consideration. For a polar compound like this compound, a reversed-phase column, such as a C18 or C8, is often suitable. openaccessjournals.comphcog.com The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the retention and resolution of the analyte. scribd.comphcog.com Adding an acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of the carboxylic acid groups, leading to sharper and more symmetrical peaks. globalresearchonline.netaustinpublishinggroup.com

Both isocratic elution (constant mobile phase composition) and gradient elution (changing mobile phase composition) can be employed. scribd.com Gradient elution is particularly useful for separating this compound from a mixture of compounds with a wide range of polarities. scribd.com The flow rate and column temperature are other parameters that can be optimized to improve the separation efficiency and analysis time. phcog.com

Key Parameters in HPLC Method Development for this compound:

ParameterOptionsEffect on Separation
Stationary Phase C18, C8, Phenyl, etc.Influences the retention based on hydrophobicity. openaccessjournals.com
Mobile Phase Water/Acetonitrile, Water/MethanolAffects the retention time and selectivity. scribd.com
pH Modifier Phosphoric acid, Formic acid, Acetic acidControls the ionization of this compound, improving peak shape. globalresearchonline.net
Elution Mode Isocratic, GradientGradient elution is effective for complex samples with varying polarities. scribd.com
Flow Rate Typically 0.5 - 2.0 mL/minAffects analysis time and column efficiency. phcog.com
Column Temperature Ambient to elevated temperaturesCan improve peak shape and reduce viscosity. phcog.com
Detection UV-Vis (e.g., 260 nm)Wavelength selection is crucial for sensitivity. phcog.com

Gas Chromatography (GC) with Derivatization for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound, being a polar and non-volatile carboxylic acid, is not directly amenable to GC analysis. sigmaaldrich.comphenomenex.com Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form. researchgate.netgcms.cz

Derivatization involves a chemical reaction that modifies the functional groups of the analyte. gcms.cz For carboxylic acids like this compound, common derivatization methods include esterification and silylation. researchgate.netcolostate.edu Silylation, which replaces the active hydrogens of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, is a widely used technique. sigmaaldrich.comphenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

The resulting TMS derivative of this compound is more volatile and less polar, allowing it to be readily analyzed by GC. phenomenex.com The choice of the GC column is also important, with non-polar or moderately polar columns being suitable for the analysis of silylated derivatives. phenomenex.com The optimization of the derivatization reaction conditions, such as temperature and time, is crucial to ensure complete conversion and accurate quantification. sigmaaldrich.com

Common Derivatization Approaches for Carboxylic Acids in GC:

Derivatization MethodReagent(s)Derivative FormedAdvantages
Silylation BSTFA, MSTFA, TMCSTrimethylsilyl (TMS) esterVersatile, forms stable and volatile derivatives. sigmaaldrich.comphenomenex.com
Esterification Methanol/HCl, DiazomethaneMethyl esterSimple, effective for converting carboxylic acids. colostate.edu
Alkylation Alkyl halidesAlkyl esterCan be tailored by using different alkyl groups. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a unique "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. mdpi.commdpi.comnih.gov These techniques are valuable for the identification of this compound and for studying its molecular interactions.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. mdpi.com The resulting IR spectrum shows characteristic absorption bands corresponding to specific functional groups. For this compound, strong and broad absorption bands associated with the O-H stretching of the carboxylic acid groups would be expected, along with C=O stretching vibrations and the characteristic vibrations of the pyridine ring. cas.czresearchgate.net

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of light. mdpi.commdpi.com It is particularly sensitive to non-polar and symmetric vibrations, providing a different perspective on the molecular structure. cas.cz The Raman spectrum of this compound would show distinct peaks corresponding to the vibrations of the pyridine ring and the carboxylic acid groups. A key advantage of Raman spectroscopy is its weak interference from water, making it suitable for studying samples in aqueous solutions. mdpi.comnih.gov

Both IR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding. cas.cz Changes in the vibrational frequencies and band shapes can provide information about the strength and nature of these interactions, which is important for understanding the behavior of this compound in different environments.

Characteristic Vibrational Modes for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)Infrared
C=O Stretch (Carboxylic Acid) 1760 - 1690Infrared, Raman
C=C, C=N Stretch (Pyridine Ring) 1600 - 1450Infrared, Raman
C-H Stretch (Aromatic) 3100 - 3000Infrared, Raman

Computational Chemistry and Theoretical Investigations of Berberonic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. For molecules like Berberonic acid, DFT calculations can predict optimized geometries, electronic properties, and molecular orbitals.

While specific DFT studies on this compound are limited, research on analogous pyridine (B92270) dicarboxylic acids provides valuable insights. For instance, a study on pyridine dicarboxylic acid isomers using the B3LYP functional with a 6-311G(d,p) basis set determined various quantum chemical parameters. electrochemsci.org These calculations reveal the distribution of electron density and identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO are crucial for predicting a molecule's reactivity, as they represent the ability to donate and accept electrons, respectively.

For this compound, the electron-withdrawing nature of the three carboxylic acid groups, combined with the electronegativity of the nitrogen atom in the pyridine ring, significantly influences its electronic structure. DFT calculations would be expected to show that the HOMO is distributed over the pyridine ring, while the LUMO is likely localized around the carboxylic acid groups and the nitrogen atom. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability.

A theoretical study on pyridine dicarboxylic acids calculated several quantum chemical parameters, as shown in the table below. These parameters offer a proxy for what could be expected for this compound. electrochemsci.org

Property2,3-Pyridine dicarboxylic acid2,4-Pyridine dicarboxylic acid2,5-Pyridine dicarboxylic acid2,6-Pyridine dicarboxylic acid
EHOMO (eV) -7.21-7.43-7.27-7.40
ELUMO (eV) -2.31-2.15-2.20-2.12
Energy Gap (ΔE) (eV) 4.905.285.075.28
Dipole Moment (Debye) 4.152.112.505.53
This data is for pyridine dicarboxylic acids and is used here to illustrate the types of parameters obtained from DFT calculations. electrochemsci.org

DFT is also employed to analyze the planarity of such molecules through the calculation of dihedral angles. Studies on pyridine dicarboxylic acids have shown that the pyridine ring and the carboxylic groups are nearly coplanar, which maximizes π-conjugation. electrochemsci.org Similar planarity would be anticipated for this compound, although some rotation of the carboxylic groups would be possible.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in their formulation. archive.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate solutions to the electronic Schrödinger equation, albeit at a greater computational expense than DFT. nih.gov

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark results from more approximate methods like DFT. They would provide a more precise determination of electron correlation effects, which are important for accurately describing the molecule's energy and properties. For example, calculating the deprotonation energies of the three carboxylic acid groups would benefit from high-level ab initio methods to achieve quantitative accuracy. While no specific high-accuracy ab initio studies on this compound are available, they remain the gold standard for computational electronic structure determination. figshare.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sikemia.comresearchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of molecules in various environments, such as in solution.

For this compound, MD simulations could be employed to explore the rotational freedom of the three carboxylic acid groups around their single bonds to the pyridine ring. These simulations would reveal the preferred orientations of the carboxyl groups relative to each other and the pyridine ring, and the energy barriers associated with their rotation. This conformational landscape is crucial for understanding how this compound interacts with other molecules, such as solvent molecules or metal ions in coordination complexes.

Furthermore, MD simulations can model the interactions between this compound and its environment. For instance, in an aqueous solution, simulations could show the formation and dynamics of hydrogen bonds between the carboxylic acid groups, the pyridine nitrogen, and surrounding water molecules. Studies on substituted pyridines in solution have demonstrated the utility of MD in understanding solvation structures and molecular motions. nih.gov Such simulations for this compound would provide a dynamic picture of its hydration shell and how it influences the molecule's properties and reactivity.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies (Infrared and Raman), electronic transition energies (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations could be used to predict its infrared spectrum. By calculating the vibrational frequencies corresponding to different bond stretches and bends, one can assign the peaks observed in an experimental IR spectrum. For example, the characteristic C=O and O-H stretching frequencies of the carboxylic acid groups, as well as the ring vibrations of the pyridine core, can be calculated. A combined experimental and computational study on the adsorption of pyridine carboxylic acids on ceria surfaces demonstrated the power of DFT in assigning vibrational modes. wikipedia.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations would identify the energies of electronic transitions, such as π→π* transitions within the aromatic system, and help in understanding the molecule's photophysical properties.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are extensively used to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By locating transition states and calculating activation energy barriers, chemists can understand the feasibility and pathways of a reaction.

For this compound, computational studies could investigate the mechanisms of its synthesis or degradation. For example, the oxidation of 2,4,6-collidine with potassium permanganate (B83412) is a known synthetic route to this compound. researchgate.net DFT calculations could model the step-by-step mechanism of this oxidation process, identifying key intermediates and transition states. This would provide a detailed molecular-level understanding of how the methyl groups are converted to carboxylic acid groups.

Another area of interest is the decarboxylation of this compound at high temperatures. Computational modeling could explore the different possible pathways for the sequential loss of CO2 molecules, determining the activation energy for each step and predicting the most likely intermediate products.

Predictive Modeling of Reactivity and Acidic Properties

A key application of computational chemistry is the prediction of chemical reactivity and properties like acidity (pKa). For this compound, with its three carboxylic acid groups and a pyridine nitrogen, predicting the successive pKa values is a complex but important challenge.

Theoretical pKa calculations are often performed using thermodynamic cycles that combine gas-phase deprotonation energies with solvation free energies calculated using continuum solvent models. nih.gov Various computational methods, from semi-empirical methods like PM6 to high-level ab initio and DFT methods, have been used to predict the pKa values of pyridine carboxylic acids. nih.gov

For this compound, one would expect three distinct pKa values corresponding to the loss of the three carboxylic protons, and a fourth pKa associated with the protonation of the pyridine nitrogen. The acidity of each carboxylic group is influenced by the electron-withdrawing nature of the other groups and the pyridine ring. Computational models can dissect these electronic effects to predict the order of deprotonation. Studies have shown that for related molecules, the inclusion of explicit water molecules in the computational model can improve the accuracy of pKa predictions. nih.gov

The following table presents experimental and calculated pKa values for related pyridine carboxylic acids, illustrating the capabilities of these predictive models.

CompoundExperimental pKaCalculated pKa (Method)Reference
Pyridine-2-carboxylic acidpKa1 = 1.0, pKa2 = 5.3- wikipedia.org
Pyridine-3-carboxylic acidpKa1 = 2.1, pKa2 = 4.8- wikipedia.org
Pyridine-4-carboxylic acidpKa1 = 1.9, pKa2 = 4.9- wikipedia.org
2,3-dimethylpyridine6.577.2 (PM6/COSMO*)
This table includes experimental data for context and a calculated value for a related substituted pyridine to show the application of predictive modeling.

Biosynthetic Pathways and Metabolic Significance of Berberonic Acid

Natural Occurrence and Isolation from Biological Sources

Berberonic acid, chemically known as pyridine-2,4,6-tricarboxylic acid, is a pyridine (B92270) derivative. Its natural occurrence is not well-documented in primary biological sources. Instead, it is more frequently identified as a product of the chemical degradation of more complex natural molecules.

Historical chemical studies have reported the formation of this compound from the oxidation of various natural products. For instance, it has been obtained through the nitric acid oxidation of rubropunctatamine and monascorubramine, pigments derived from Monascus purpureus. rsc.org Similarly, early research on the structure of emetine (B1671215), an alkaloid from the plant Carapichea ipecacuanha, showed that permanganate (B83412) oxidation of a derivative yielded this compound. rsc.org Another instance includes its formation from the oxidation of sclerotioramine. rsc.org

These findings suggest that this compound is often a stable degradation product resulting from the breakdown of larger, more complex parent compounds rather than a metabolite actively produced and accumulated in organisms. The isolation of this compound in these contexts is typically achieved through chemical degradation of the parent compound followed by purification steps, such as crystallization from water. rsc.org Challenges in isolating the pure acid can arise due to its high polarity and solubility in water, often necessitating recrystallization from hot water or ethanol-water mixtures.

Postulated Biosynthetic Routes and Precursor Identification

Direct biosynthetic pathways dedicated to the production of this compound in organisms have not been clearly elucidated in scientific literature. Its appearance is predominantly linked to the catabolism or chemical oxidation of other complex natural products. rsc.orgrsc.orgrsc.org

The precursors to this compound are, therefore, the larger molecules from which it is derived. For example, in the case of its formation from emetine derivatives, the complex isoquinoline (B145761) alkaloid structure serves as the ultimate precursor. rsc.org Similarly, for the pigments from Monascus, the intricate azaphilone structures of rubropunctatamine and monascorubramine are the parent compounds. rsc.org

While the biosynthesis of these parent molecules is complex and involves pathways like polyketide synthesis, the final step leading to this compound is a degradative oxidation process rather than a biosynthetic one.

Enzymology of this compound Formation and Degradation

There is a notable lack of specific information in the scientific literature regarding the enzymes directly responsible for the formation or degradation of this compound in biological systems.

While the degradation of other pyridine carboxylic acids by microorganisms has been studied, providing potential models, direct enzymatic data for this compound is absent. For example, the degradation of dipicolinic acid (pyridine-2,6-dicarboxylic acid), a structurally related compound, is known to be carried out by aerobic and anaerobic bacteria. atamankimya.comd-nb.info In some bacteria, the degradation of pyridine derivatives converges on intermediates like 2,5-dihydroxypyridine, which is then cleaved by dioxygenases. researchgate.net It is plausible that microbial degradation of this compound, if it occurs, could involve similar enzymatic strategies, such as hydroxylation followed by ring cleavage, but this remains speculative without direct research.

Genetic and Metabolic Engineering for this compound Production or Modulation

There are no published studies specifically detailing the genetic or metabolic engineering of organisms for the production or modulation of this compound. The general principles of metabolic engineering, which involve modifying an organism's genetic and regulatory processes, could theoretically be applied. wikipedia.org This often includes the overexpression of genes encoding key biosynthetic enzymes or the knockout of genes for competing pathways. wikipedia.org

However, without knowledge of a natural biosynthetic pathway or the specific enzymes involved in this compound formation, targeted genetic and metabolic engineering for its production is not currently feasible. Research in metabolic engineering is more focused on producing valuable compounds with known biosynthetic pathways. A patent application mentions the possibility of modifying microorganisms to reduce the production of aromatic carboxylic acids, including this compound, as impurities in the fermentative production of other organic acids, but it does not describe a method for producing this compound itself. google.com

Future Research Directions and Emerging Applications in Advanced Chemical Science

Development of Novel Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of Berberonic acid is a burgeoning area of research, driven by the need to create derivatives with tailored properties for specific applications. While the direct synthesis of this compound itself is established, the development of novel strategies to access its analogs is crucial for expanding its utility.

Inspired by the synthesis of other complex natural products and their analogs, researchers are exploring innovative synthetic routes. sid.ir These strategies often involve the late-stage functionalization of the pyridine (B92270) core or the use of novel building blocks. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce various substituents onto the pyridine ring, starting from a halogenated precursor. sigmaaldrich.comrsc.org The synthesis of boronic acid derivatives of pyridine could serve as key intermediates in these transformations, allowing for the introduction of a wide array of functional groups. sigmaaldrich.commdpi.comrsc.org

Furthermore, the development of one-pot multicomponent reactions represents a promising avenue for the efficient construction of complex this compound analogs. These methods offer advantages in terms of atom economy and reduced synthetic steps. The exploration of chemo- and regioselective reactions will be paramount to control the substitution pattern on the pyridine ring, enabling the synthesis of a diverse library of analogs for screening in various applications.

Exploration of this compound as a Precursor in Advanced Materials Synthesis

The trifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with unique properties and functionalities.

Metal-Organic Frameworks (MOFs): this compound's three carboxylic acid groups make it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). wikipedia.orgresearchgate.net MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.org The geometry and connectivity of the this compound linker can lead to the formation of MOFs with novel topologies and pore environments. nih.gov The uncoordinated carboxylate groups within the MOF structure could also serve as post-synthetic modification sites for the introduction of other functional moieties. nih.gov The use of various carboxylic acid linkers is a well-established strategy in MOF synthesis, and the unique structure of this compound offers the potential to create frameworks with tailored properties for specific applications, such as selective gas adsorption or catalysis. mdpi.comresearchgate.net

Functional Polymers: this compound can be utilized as a monomer or a cross-linking agent in the synthesis of functional polymers. The carboxylic acid groups can be converted to more reactive derivatives, such as acid chlorides or esters, to facilitate polymerization reactions. msesupplies.com Radical polymerization techniques could be employed to create polymers with pendant carboxylic acid groups derived from this compound. mdpi.com These functional groups can impart specific properties to the polymer, such as hydrophilicity, ion-exchange capabilities, or the ability to coordinate with metal ions. msesupplies.com The resulting polymers could find applications in areas such as drug delivery, water treatment, and the development of "smart" materials that respond to environmental stimuli. mdpi.comsigmaaldrich.comfrontiersin.org

Integration of Multi-Omics and Advanced Analytical Platforms in this compound Studies

To fully understand the biological significance and potential applications of this compound, particularly in the context of its natural origins and metabolic pathways, the integration of multi-omics and advanced analytical platforms is essential.

Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological systems where this compound or its precursors are found. frontiersin.org For instance, in plants of the Berberis genus, which are known to produce the alkaloid berberine (B55584), multi-omics studies could elucidate the complete biosynthetic pathway of related compounds and identify the enzymes and genes involved. rsc.org This knowledge is crucial for potential metabolic engineering efforts.

Advanced analytical platforms, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the identification and quantification of this compound and its metabolites in complex biological matrices. These techniques, coupled with sophisticated data analysis tools, can help to uncover novel biological roles and interactions of this compound.

Advanced Computational Methodologies for this compound Systems

Computational modeling and simulation are powerful tools for predicting the properties and behavior of molecules and materials, and they are increasingly being applied to systems involving this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.net DFT studies on pyridine dicarboxylic acids, which are structurally related to this compound, have been used to predict their molecular and electronic properties. sid.irresearchgate.net Similar computational studies on this compound and its derivatives can provide insights into their reactivity, stability, and potential as corrosion inhibitors or in other applications. researchgate.net

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or within the pores of a MOF. This can help to understand its interactions with other molecules and to predict the performance of this compound-based materials.

Interdisciplinary Research in Phytochemistry and Synthetic Biology

The intersection of phytochemistry and synthetic biology offers exciting opportunities for the sustainable production of this compound and its derivatives.

Phytochemistry: The study of phytochemicals from plants like Berberis vulgaris and Berberis aristata has led to the identification of a vast array of alkaloids, including berberine. mdpi.comrsc.org While this compound itself may not be a major natural product, understanding the biosynthetic pathways of related compounds can provide the genetic and enzymatic tools for its production in microbial systems. mdpi.comresearchgate.net

Synthetic Biology: Metabolic engineering is a key discipline within synthetic biology that focuses on redesigning the metabolism of microorganisms for the production of valuable chemicals. nih.govwikipedia.org There have been successful examples of engineering Escherichia coli and Corynebacterium glutamicum for the production of various dicarboxylic acids. wikipedia.org Similar strategies could be applied to develop microbial cell factories for the de novo production of this compound from simple sugars. mdpi.comwikipedia.orgnih.gov This would involve introducing and optimizing a heterologous biosynthetic pathway, potentially derived from plant enzymes, into a suitable microbial host. This approach offers a sustainable and scalable alternative to chemical synthesis.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of Berberonic acid?

Methodological Answer:
Synthesis optimization requires systematic variation of temperature, solvent polarity, and catalyst concentration. For example, polar aprotic solvents (e.g., DMF) may enhance yield in acid-catalyzed reactions, while temperature gradients (50–90°C) should be tested to identify kinetic vs. thermodynamic control . Document reaction times and purity metrics using HPLC (≥95% purity threshold) to ensure reproducibility .

Basic: How should researchers characterize this compound’s structural and purity profile?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) for functional group verification and stereochemistry.
  • HPLC-MS for molecular weight confirmation and impurity detection.
  • X-ray crystallography (if crystalline) for absolute configuration .
    Report melting points and optical rotation values in supplementary materials for cross-validation .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:
Use reverse-phase HPLC with UV detection (λ = 280 nm) and C18 columns. Validate methods per ICH guidelines:

  • Linearity : R² ≥ 0.995 across 50–150% of expected concentration.
  • Recovery : 90–110% in spiked biological samples (e.g., plasma).
  • LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .

Advanced: How can researchers design stability studies to assess this compound under varying conditions?

Methodological Answer:
Adopt a factorial design to test:

  • Thermal stability : 40°C/75% RH for 6 months (ICH Q1A).
  • Photostability : Exposure to UV (320–400 nm) for 48 hours.
  • Oxidative stress : 0.1% H₂O₂ at 25°C.
    Monitor degradation via LC-MS and quantify kinetic degradation rates (Arrhenius plots for shelf-life prediction) .

Advanced: How to reconcile contradictory bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:
Apply PICO framework to dissect variables:

  • Population : Cell lines (e.g., HepG2 vs. RAW 264.7).
  • Intervention : Dose ranges (µM vs. mM), exposure time.
  • Comparison : Positive controls (e.g., ascorbic acid).
  • Outcome : ROS assays (DCFH-DA vs. lucigenin).
    Use meta-analysis to identify confounding factors (e.g., solvent DMSO’s antioxidant properties) .

Advanced: What computational strategies validate this compound’s molecular interactions?

Methodological Answer:
Perform docking studies (AutoDock Vina) against target proteins (e.g., COX-2) using:

  • Grid parameters : 40 ų centered on active sites.
  • Scoring functions : AMBER force fields for binding affinity.
    Validate with MD simulations (100 ns trajectories) to assess complex stability (RMSD ≤ 2.0 Å) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:
Optimize pharmacokinetic studies :

  • Bioavailability : Administer via oral gavage vs. IV (calculate AUC₀–24).
  • Metabolite profiling : LC-MS/MS to identify active vs. inactive metabolites.
    Use transgenic animal models (e.g., CYP3A4 knockouts) to isolate metabolic pathways .

Advanced: What protocols identify degradation products of this compound during long-term storage?

Methodological Answer:
Employ forced degradation (acid/base/hydrolysis) followed by:

  • HRMS : Exact mass for elemental composition.
  • NMR : Structural elucidation of major degradants.
    Cross-reference with databases (SciFinder, PubChem) to confirm novelty .

Advanced: How to evaluate synergistic effects of this compound in multi-component formulations?

Methodological Answer:
Apply Chou-Talalay combination index :

  • Dose-effect matrices : 4×4 concentrations (this compound + adjuvant).
  • Synergy threshold : CI < 1.0.
    Validate with isobolographic analysis to rule out additive effects .

Advanced: What strategies improve the selectivity of this compound derivatives for target enzymes?

Methodological Answer:
Use SAR-guided synthesis :

  • Substituent variation : Introduce electron-withdrawing groups at C-9.
  • Enzymatic assays : IC₅₀ comparisons against wild-type/mutant enzymes (e.g., kinase mutants).
    Prioritize derivatives with ≥10-fold selectivity over off-targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.